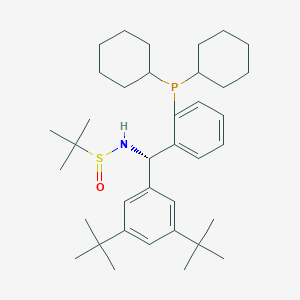
(R)-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of bulky tert-butyl groups and a dicyclohexylphosphane moiety, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the sulfinamide moiety and the introduction of the dicyclohexylphosphane group. The reaction conditions often require the use of strong bases, such as sodium hydride, and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phosphane derivatives. These products can be further utilized in various chemical transformations and applications.
科学的研究の応用
®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug design and development.
Medicine: Its potential therapeutic properties are being explored in the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of advanced materials and as a catalyst in industrial chemical processes.
作用機序
The mechanism of action of ®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The dicyclohexylphosphane moiety can coordinate with metal centers, facilitating catalytic reactions. The sulfinamide group can form hydrogen bonds and other non-covalent interactions with biological targets, influencing their activity and function.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester used in organic synthesis.
Malonic acid: A dicarboxylic acid with similar reactivity.
Radium coordination compounds: Complexes with similar coordination chemistry but different applications.
Uniqueness
®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-2-methylpropane-2-sulfinamide stands out due to its bulky substituents and unique combination of functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its ability to act as a ligand in asymmetric catalysis and its potential biological applications further highlight its uniqueness compared to simpler compounds.
特性
分子式 |
C37H58NOPS |
|---|---|
分子量 |
595.9 g/mol |
IUPAC名 |
N-[(S)-(3,5-ditert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C37H58NOPS/c1-35(2,3)28-24-27(25-29(26-28)36(4,5)6)34(38-41(39)37(7,8)9)32-22-16-17-23-33(32)40(30-18-12-10-13-19-30)31-20-14-11-15-21-31/h16-17,22-26,30-31,34,38H,10-15,18-21H2,1-9H3/t34-,41?/m0/s1 |
InChIキー |
ZQVZSZXJJVJALL-YUBUVMJQSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=CC(=C1)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















